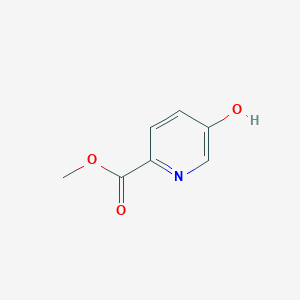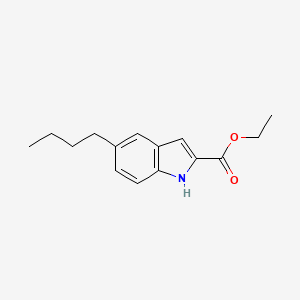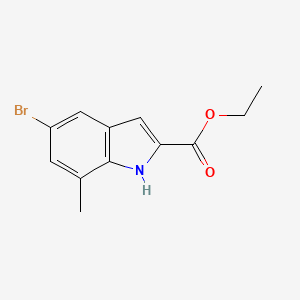
3,3,3-Trifluoro-1-phenylpropan-1-one
Descripción general
Descripción
3,3,3-Trifluoro-1-phenylpropan-1-one is a chemical compound with the CAS Number: 709-21-7 . It has a molecular weight of 188.15 and is typically in the form of a white solid .
Molecular Structure Analysis
The IUPAC name for this compound is 3,3,3-trifluoro-1-phenyl-1-propanone . The InChI code for this compound is 1S/C9H7F3O/c10-9(11,12)6-8(13)7-4-2-1-3-5-7/h1-5H,6H2 .Physical And Chemical Properties Analysis
This compound is a white solid . It has a molecular weight of 188.15 and a melting point of 33-36 degrees Celsius .Aplicaciones Científicas De Investigación
Synthesis and Complexation Properties
3,3,3-Trifluoro-N′-(3-trifluoromethylphenyl)-1,2-propanediamine, a derivative of 3,3,3-Trifluoro-1-phenylpropan-1-one, has been synthesized and its properties explored. It shows intriguing protolytic and complexation behaviors, particularly with transition metals like Cu2+, Ni2+, and Zn2+. The stability of these complexes and the selectivity of the ligands towards Cu2+ ions increase with the addition of N-carboxyethyl groups (Korotaev et al., 2005).
Catalysis and Asymmetric Synthesis
In the field of asymmetric synthesis, derivatives of this compound have been employed as catalysts. For example, the asymmetric hydroformylation of olefins using polymer-immobilized chiral phosphine-phosphite–Rh(I) complexes demonstrates high catalytic activity and enantioselectivity (Nozaki et al., 1999).
Biotransformation Studies
The biotransformation of 2,3,3,3-tetrafluoropropene, a closely related compound to this compound, has been studied in rabbits. This research provides insights into the metabolic pathways and enzymatic reactions involved in the breakdown of these fluorinated compounds (Schuster et al., 2010).
Stereoselective Addition Reactions
The Michael-like addition of nitrogen nucleophiles to 3,3,3-trifluoro-1-nitropropene, a derivative of this compound, has been explored for the synthesis of 1,2-diamines incorporating perfluorinated groups. This reaction demonstrates complete diastereoselectivity, highlighting the compound's utility in stereocontrolled organic synthesis (Turconi et al., 2006).
Structural and Conformational Studies
The synthesis of new heterocyclic compounds like 4-(3,3,3-trifluoro-2-trifluoromethyl-1-propenyl)-1,3-thiazoles derived from this compound variants has been accomplished. These compounds have been subjected to extensive structural and conformational analysis using various spectroscopic methods and theoretical calculations, providing valuable insights into their chemical properties and potential applications (Buceta et al., 2004).
Development of New Synthetic Methods
Research has focused on developing new synthetic methods using derivatives of this compound. For instance, a one-pot synthesis method for enantiopure (R)-2-amino-3,3,3-trifluoro-2-methyl-N-phenylpropanamide derivatives has been developed, demonstrating the compound's versatility in organic synthesis (Li et al., 2013).
Building Blocks for Organic Molecules
(E)-3,3,3-Trifluoro-1-propenyl phenyl sulfoxide, a variant of this compound, has been identified as a useful building block for the introduction of trifluoromethyl groups in organic synthesis. This application underscores its potential in the construction of complex organic molecules (Yamazaki et al., 1985).
Coordination Polymers
Research has also been conducted on the formation of one-dimensional coordination polymers using derivatives of this compound. These polymers exhibit unique structural features and potential applications in materials science (And et al., 2007).
Enzymatic Studies
Studies on the enzymatic N-demethylation of tertiary amines using derivatives of this compound have provided valuable insights into the mechanistic aspects of these biochemical reactions (Abdel-Monem, 1975).
Radical Chemistry
Investigations into the effects of hydrogen bonding on the persistency of alkyl peroxy radicals have utilized compounds like 1,1,1,3,3,3-hexafluoro-2-phenylpropan-2-ol, closely related to this compound. This research has implications for understanding radical chemistry and stability (Mugnaini et al., 2007).
Safety and Hazards
Propiedades
IUPAC Name |
3,3,3-trifluoro-1-phenylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O/c10-9(11,12)6-8(13)7-4-2-1-3-5-7/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBWMQVOHFPLVBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20431453 | |
| Record name | 3,3,3-trifluoro-1-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20431453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
709-21-7 | |
| Record name | 3,3,3-Trifluoro-1-phenyl-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=709-21-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3,3-trifluoro-1-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20431453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3,3-Trifluoro-1-phenylpropan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diazene, (4-methylphenyl)[phenyl(phenylhydrazono)methyl]-](/img/structure/B1352868.png)
![1,3-Dihydro-7-nitro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B1352870.png)
![2-{[(4-Chlorophenyl)(phenyl)methyl]sulfanyl}acetic acid](/img/structure/B1352887.png)
![2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1352891.png)
![5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid](/img/structure/B1352892.png)
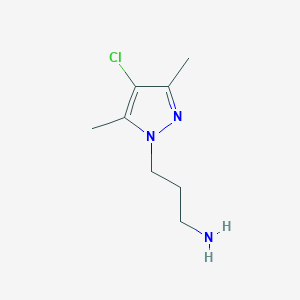
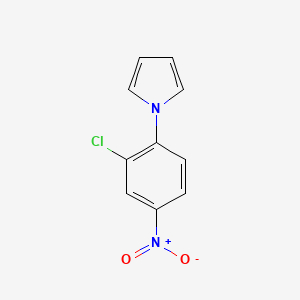
![4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B1352897.png)
